3-Ethyltetrahydro-2,5-dimethoxyfuran
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Overview
Description
3-Ethyltetrahydro-2,5-dimethoxyfuran is an organic compound with the molecular formula C8H16O3 It is a derivative of tetrahydrofuran, featuring ethyl and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyltetrahydro-2,5-dimethoxyfuran typically involves the functionalization of 2,5-dimethylfuran. A common method includes a three-step strategy:
Ring Opening: 2,5-dimethylfuran undergoes ring opening to form 2,5-hexanedione.
Aldol Condensation: The intermediate 2,5-hexanedione undergoes aldol condensation with aldehydes.
Hydrogenation-Cyclization: The condensation intermediate is then subjected to hydrogenation and cyclization to yield the desired alkylated tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethyltetrahydro-2,5-dimethoxyfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-Ethyltetrahydro-2,5-dimethoxyfuran has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-ethyltetrahydro-2,5-dimethoxyfuran exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and chemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxytetrahydrofuran: A closely related compound with similar structural features but without the ethyl substituent.
Tetrahydro-2,5-dimethoxyfuran: Another related compound with similar properties and applications.
Uniqueness
3-Ethyltetrahydro-2,5-dimethoxyfuran is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
93904-51-9 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-ethyl-2,5-dimethoxyoxolane |
InChI |
InChI=1S/C8H16O3/c1-4-6-5-7(9-2)11-8(6)10-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
MHQJXBOSOJIRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(OC1OC)OC |
Origin of Product |
United States |
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